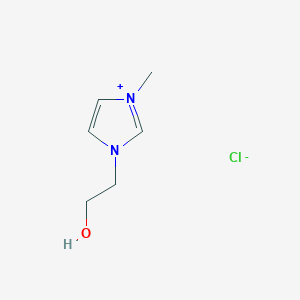

1-(2-Hydroxyethyl)-3-methylimidazolium chloride

描述

1-(2-Hydroxyethyl)-3-methylimidazolium chloride (CAS: 61755-34-8) is a hydroxyl-functionalized imidazolium-based ionic liquid (IL) with the molecular formula C₆H₁₁ClN₂O. It is synthesized via quaternization of 1-methylimidazole with 2-chloroethanol under reflux conditions, followed by purification . The compound crystallizes as a white-yellow powder with a melting point of 83°C and a density of 1.22 g/cm³ . Its hydroxyl group enhances hydrogen-bonding capacity, influencing solubility in polar solvents (e.g., water, ethanol) and reactivity in chemical modifications, such as ion exchange or organoboron complex formation .

Thermodynamically, it exhibits "structure-making" properties in aqueous solutions, increasing solution order via strong ion-dipole interactions . Its thermal stability is moderate, decomposing above 200°C, as observed in thermogravimetric analysis (TGA) . Applications span catalysis, biomass processing, and electrolytes, with notable use in synthesizing organoboron molten salts for lithium-ion conductivity (1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C) .

属性

IUPAC Name |

2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRFXIWAQRNWEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047872 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-34-8 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Limitations of Conventional Methods

-

Long reaction times : Thermal heating necessitates extended durations, increasing energy consumption.

-

Moderate yields : Competing side reactions, such as the formation of oligomers or unreacted starting materials, limit efficiency.

-

Purification challenges : Residual solvents and byproducts require multiple washing steps with diethyl ether or ethyl acetate.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a superior method for synthesizing this compound, addressing many limitations of conventional approaches. This technique leverages dielectric heating to accelerate reaction kinetics, often completing syntheses in minutes rather than hours.

Optimized Protocol from Recent Studies

A representative MW-assisted procedure involves the following steps:

-

Reagent setup : Combine 1-methylimidazole (0.061 mol, 5 g) and 2-chloroethanol (0.067 mol, 5.39 g) in a microwave vial.

-

Irradiation conditions : Heat at 100°C under 200 W power for 15 minutes.

-

Work-up : Cool the mixture, wash the precipitated product with diethyl ether, and dry under vacuum.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 90% |

| Reaction Time | 15 minutes |

| Purity (NMR) | >95% |

| Energy Consumption | 50 kJ (estimated) |

This method achieves near-stoichiometric reagent ratios, minimizing waste and simplifying purification. The rapid heating reduces side reactions, as evidenced by the high purity of the final product.

Mechanistic Advantages of Microwave Irradiation

Microwave energy enhances dipole-dipole interactions between polar reactants, facilitating faster bond formation. The localized superheating effect ensures uniform temperature distribution, preventing hot spots that degrade products. Comparative studies show MW methods improve yields by 15–20% over conventional heating.

Solvent-Free and Sustainable Variations

Recent innovations focus on eliminating solvents to align with green chemistry principles. A solvent-free MW approach achieves comparable yields (85–90%) by directly irradiating neat 1-methylimidazole and 2-chloroethanol. This modification reduces post-synthesis waste and lowers the environmental footprint.

Recyclability of Ionic Liquids

Post-reaction, the ionic liquid can be recovered via distillation or freeze-drying. Studies demonstrate five reuse cycles with <5% loss in catalytic activity, underscoring its sustainability.

Critical Comparison of Methods

The table below summarizes key differences between conventional and microwave-assisted syntheses:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12–24 hours | 15 minutes |

| Yield | 70–80% | 85–90% |

| Energy Input | High (thermal heating) | Moderate (dielectric heating) |

| Solvent Use | Required (DMF, acetonitrile) | Optional (solvent-free) |

| Purity | 80–90% | >95% |

化学反应分析

Types of Reactions

1-(2-Hydroxyethyl)-3-methylimidazolium chloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazolium ring can be reduced under specific conditions.

Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Ion exchange reactions can be facilitated using silver nitrate (AgNO₃) or other suitable salts.

Major Products

Oxidation: The major product is 1-(2-oxoethyl)-3-methylimidazolium chloride.

Reduction: The major product is a reduced form of the imidazolium ring.

Substitution: The major products are new ionic liquids with different anions.

科学研究应用

Catalysis

1-(2-Hydroxyethyl)-3-methylimidazolium chloride serves as an effective solvent and catalyst in organic synthesis. Its ability to dissolve various substrates enhances reaction rates and yields. Notably, it has been utilized in the methanolysis of polycarbonate (PC), achieving nearly 100% conversion and 98% yield of bisphenol A (BPA) under optimized conditions . The kinetics of this reaction indicated a pseudo-first-order mechanism with an activation energy of 133.59 kJ/mol .

Electrochemistry

This ionic liquid is employed in electrochemical devices as a component of electrolytes due to its high ionic conductivity. It has been incorporated into boric ester-type molten salts for potential battery applications and used to create flexible solid-state electrolytes when combined with poly(vinyl alcohol) for supercapacitors. The enhanced ionic conductivity and thermal stability make it a promising candidate for energy storage solutions.

Textile Dyeing

In the textile industry, this compound acts as an efficient dyeing auxiliary. It facilitates the dyeing process for wool and polyester fabrics while reducing water consumption and environmental impact. Studies indicate that it promotes dye exhaustion onto fabrics, allowing for potential recycling of dye baths, thus contributing to more sustainable practices in textile processing.

Separation Processes

The compound is recognized for its role as a green solvent in liquid-liquid extraction processes. Its selective solubility makes it valuable for separating specific compounds from mixtures. For example, it has demonstrated effectiveness in separating tetrahydrofuran (THF) from water, offering an environmentally friendly alternative to traditional separation methods.

Material Science

In material science, this compound is used as a plasticizer to enhance the processability and mechanical properties of polymer composites. When incorporated into poly(vinyl alcohol), it improves thermal processability and imparts flexibility. Additionally, it serves as a compatibilizer in microcrystalline cellulose/epoxy composites, enhancing interfacial adhesion and mechanical performance.

Nanomaterial Synthesis

This ionic liquid is also utilized in the synthesis of functionalized nanohybrid materials. For instance, it can be grafted onto kaolinite clay to modify its properties for applications such as electrochemical sensing. These modified materials have shown potential in selectively detecting anions based on size, highlighting their applicability in sensing technologies.

Chemical Synthesis

As a solvent and catalyst in various chemical reactions, this compound facilitates the synthesis of valuable compounds like boric ester-type molten salts . Its ability to dissolve compounds such as beta-cyclodextrin further underscores its utility in organic synthesis.

Case Studies Summary Table

作用机制

The mechanism of action of 1-(2-hydroxyethyl)-3-methylimidazolium chloride is largely dependent on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in the system.

相似化合物的比较

1,3-Bis-(2-hydroxyethyl)-imidazolium Chloride

1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

- Structure : Butyl chain instead of hydroxyethyl.

- Properties :

Anion Variations

1-(2-Hydroxyethyl)-3-methylimidazolium NTf₂

1-(2-Hydroxyethyl)-3-methylimidazolium Bromide

- Structure : Bromide (Br⁻) replaces chloride (Cl⁻).

- Applications : Improved electrochemical performance as a bromine complexing agent in zinc-bromine flow batteries compared to chloride analogs .

Functional Group Comparisons

Hydroxyethyl vs. Alkyl Chains

Hydroxyethyl vs. Aminoethyl or Benzyl Groups

- 1-(2-Aminoethyl)-3-methylimidazolium Bromide: Aminoethyl groups introduce basicity, enabling pH-responsive applications in polymer composites .

- 1-Benzyl-3-methylimidazolium Chloride : Aromatic benzyl groups improve π-π interactions for catalytic or sensor applications but reduce water solubility .

Key Research Findings

- Thermal Behavior : Hydroxyethyl-functionalized ILs exhibit lower melting points than alkyl analogs but higher than bis-hydroxyethyl derivatives due to balanced hydrogen bonding .

- Conductivity : NTf₂⁻ derivatives outperform chloride salts in ionic conductivity, critical for energy storage .

- Toxicity : Hydroxyethyl ILs show lower toxicity compared to alkylimidazolium salts (e.g., 1-hexyl-3-methylimidazolium chloride) in microbial assays .

生物活性

1-(2-Hydroxyethyl)-3-methylimidazolium chloride (HEMIM Cl) is a type of ionic liquid that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

- IUPAC Name : this compound

- Molecular Formula : C6H11ClN2O

- CAS Number : 61755-34-8

The biological activity of HEMIM Cl is primarily attributed to its interaction with cellular membranes and proteins. The presence of the hydroxyl group enhances its solubility and facilitates hydrogen bonding, which may contribute to its biological effects. Studies have shown that HEMIM Cl can induce oxidative stress in various cell lines, leading to apoptosis through several pathways:

- Induction of Reactive Oxygen Species (ROS) : HEMIM Cl has been shown to increase ROS levels in human hepatocarcinoma cells (QGY-7701), resulting in apoptotic cell death characterized by caspase activation .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane integrity, leading to cytochrome c release and subsequent apoptosis. This effect was observed in HepG2 cells, where exposure resulted in changes in heat shock protein expression and mitochondrial dysfunction .

Antimicrobial Properties

HEMIM Cl exhibits significant antimicrobial activity against various pathogens. Its effectiveness is influenced by concentration and the specific type of microorganism. For instance, studies have demonstrated:

Cytotoxic Effects

Research indicates that HEMIM Cl possesses cytotoxic properties towards certain cancer cell lines:

- Hepatocarcinoma Cells : In vitro studies have reported an EC50 value around 360 μM for cytotoxic effects on QGY-7701 cells, indicating a significant potential for inducing cell death in cancerous tissues .

- Liver Progenitor Cells : The compound was found to be particularly toxic to liver progenitor B-13 cells, with an EC50 value as low as 50 μM .

Study on HepG2 Cells

A study conducted by Liu et al. (2016) examined the effect of HEMIM Cl on HepG2 cells. The results indicated that exposure led to:

- Increased phosphorylation of p53.

- Disruption of mitochondrial function.

- Activation of cyclooxygenase-2 (COX-2), which is associated with inflammatory responses.

These findings suggest that HEMIM Cl can modulate critical cellular pathways involved in cancer progression and apoptosis .

Ecotoxicological Assessment

Research assessing the ecotoxicological impact of HEMIM Cl revealed that it affects microbial communities in aquatic environments. Higher concentrations were found to inhibit microbial growth, indicating potential environmental risks associated with its use .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, and how is purity validated?

- Methodological Answer : The synthesis typically involves alkylation of 1-methylimidazole with 2-chloroethanol, followed by anion exchange with HCl. Purity is validated via nuclear magnetic resonance (¹H NMR and ¹³C NMR) to confirm structural integrity, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., O–H stretching at ~3448 cm⁻¹, C=N stretching at ~1637 cm⁻¹). High-performance liquid chromatography (HPLC) or elemental analysis may supplement purity checks .

Q. Which spectroscopic techniques are recommended for structural confirmation, and what key spectral markers should be observed?

- Methodological Answer :

- FTIR/ATR : Look for O–H (hydroxyethyl group) at ~3448 cm⁻¹, C–N (imidazolium ring) at ~1227–1235 cm⁻¹, and C=C/C=N stretches at ~1400–1637 cm⁻¹ .

- NMR : ¹H NMR should show peaks for the hydroxyethyl chain (δ ~3.5–4.5 ppm for –CH₂–OH) and methyl groups (δ ~2.3–2.5 ppm). ¹³C NMR confirms the imidazolium backbone and substituents .

Q. How should this ionic liquid be stored to prevent degradation, and what safety precautions are critical during handling?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., N₂) to prevent hydrolysis. Use personal protective equipment (PPE) including gloves and goggles. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention. Avoid inhalation by working in a fume hood .

Advanced Research Questions

Q. What experimental designs are optimal for studying the dielectric properties of this compound, and how do structural modifications (e.g., anion exchange) affect these properties?

- Methodological Answer :

- Dielectric Spectroscopy : Measure impedance across frequencies (100 Hz–100 kHz) and temperatures (300–400 K) to assess ionic conductivity and permittivity. Use a parallel-plate cell with platinum electrodes.

- Anion Impact : Substituting Cl⁻ with HSO₄⁻ or H₂PO₄⁻ increases ionic conductivity due to higher anion mobility. For example, [Cl⁻] systems show lower conductivity (~1–5 mS/cm) compared to [HSO₄⁻] (~10–15 mS/cm) under identical conditions .

- Data Table :

| Anion | Conductivity (mS/cm) at 300 K | Frequency Range (Hz) |

|---|---|---|

| Cl⁻ | 1.2–3.8 | 100–10⁵ |

| HSO₄⁻ | 10.5–14.7 | 100–10⁵ |

Q. How do anion exchanges (e.g., Cl⁻ to HSO₄⁻ or H₂PO₄⁻) impact the dielectric properties of this compound, and what experimental setups are used to measure these changes?

- Methodological Answer : Anion exchange via metathesis (e.g., adding H₂SO₄ or H₃PO₄) alters hydrogen-bonding networks, affecting viscosity and conductivity. Use impedance spectroscopy with a Novocontrol Alpha-A analyzer. For example, replacing Cl⁻ with HSO₄⁻ reduces viscosity by 30%, enhancing ion mobility .

Q. What methodologies resolve contradictions in reported solubility data for aqueous solutions of this ionic liquid?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual solvents) or measurement techniques (gravimetric vs. spectroscopic). Standardize protocols by:

- Pre-drying the ionic liquid at 60°C under vacuum for 24 hours.

- Using dynamic vapor sorption (DVS) for hygroscopicity analysis.

- Validating with COSMO-RS simulations to predict solubility trends .

Q. How can computational methods (e.g., DFT or COSMO-RS) complement experimental studies of this ionic liquid’s thermodynamic properties?

- Methodological Answer :

- DFT : Calculate electronic structure (e.g., HOMO-LUMO gaps) to predict reactivity. For example, DFT reveals strong hydrogen-bonding between the hydroxyethyl group and Cl⁻, stabilizing the ionic lattice .

- COSMO-RS : Model vapor-liquid equilibria (VLE) and activity coefficients to validate experimental data (e.g., vapor pressure deviations ≤5% in {IL + H₂O} systems) .

Data Contradiction Analysis

Q. Why do reported Hammett acidity values vary across studies using this compound as a Brønsted acid catalyst?

- Methodological Answer : Variations stem from solvent effects (neat vs. diluted systems) and measurement techniques (UV-vis with indicator dyes vs. potentiometric titration). For example, UV-vis using 4-nitroaniline reports acidity (H₀) of 1.2–1.8, while titration in aqueous systems gives H₀ ~2.1. Standardize by calibrating with multiple indicators and controlling solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。